6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide
Overview
Description
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[1,2-b]pyridazine core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent functionalization with a carboxamide group is often carried out using amide coupling reagents under mild conditions .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiolate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products. Reagents like hydrogen peroxide or sodium borohydride are typically used.
Coupling Reactions: The carboxamide group can participate in coupling reactions, such as amidation or esterification, to form more complex molecules
Scientific Research Applications
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Compared to other pyrrolo[1,2-b]pyridazine derivatives, 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide stands out due to its unique halogenation pattern and functionalization. Similar compounds include:
- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-4-1-6-7(10)5(8(11)14)2-12-13(6)3-4/h1-3H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUWOTXCPVZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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